4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine - 1150617-75-6

4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine

Catalog Number: EVT-1706094
CAS Number: 1150617-75-6
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • N-Amination of Pyrroles: This method involves the N-amination of 2-substituted pyrroles with various aminating agents followed by cyclization to form the pyrrolo[2,1-f][1,2,4]triazine core. This approach has been used to synthesize various 4-mono and 2,4-disubstituted pyrrolo[2,1-f][1,2,4]triazines. [ [] ]
  • Cyclization of 1-Aminopyrrole-2-carbonitriles: This method utilizes 1-aminopyrrole-2-carbonitrile intermediates, which are cyclized with various amidines or through base-catalyzed annulation to yield the desired pyrrolo[2,1-f][1,2,4]triazine derivatives. [ [] ]
  • Multi-step Synthesis from Crotonic Acid: This approach starts with methyl crotonate and employs a series of reactions including cyclization, amination, and esterification to build the pyrrolo[2,1-f][1,2,4]triazine scaffold. [ [] ]

Kinase Inhibition

  • Epidermal Growth Factor Receptor (EGFR): Derivatives with specific substituents at the 4 and 6 positions exhibited potent inhibition of EGFR kinase activity, leading to inhibition of cellular proliferation in cancer cell lines. [ [, , , ] ]
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Analogues with substitutions at the 5 and 6 positions demonstrated potent VEGFR-2 inhibition, exhibiting anti-angiogenic effects in vitro and in vivo. [ [, , , ] ]
  • Fibroblast Growth Factor Receptor 1 (FGFR-1): Certain pyrrolo[2,1-f][1,2,4]triazine derivatives displayed dual inhibitory activity against both VEGFR-2 and FGFR-1, suggesting potential applications in treating cancers driven by these kinases. [ [, ] ]
  • p38α Mitogen-Activated Protein Kinase: Substituted 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazines have been identified as potent p38α MAPK inhibitors, demonstrating oral bioavailability and efficacy in animal models of inflammation. [ [, , ] ]

Antiviral Activity

  • Influenza A and B Viruses: This iminovir exhibited submicromolar inhibition against various influenza virus strains. [ [] ]
  • Bunyavirales Order Members: The same compound also demonstrated antiviral activity against members of the Bunyavirales order. [ [] ]

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine

  • Compound Description: This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting kinases. Its synthesis involves multiple steps, starting with in-situ generation of chloramine (NH2Cl) using methyl trioctylammonium chloride (Aliquat336) as a catalyst. []
  • Relevance: This compound shares the core pyrrolo[2,1-f][1,2,4]triazine structure with 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine. The only structural difference lies in the position of the methyl substituent on the pyrrole ring. []

4-((3-Chloro-4-fluorophenyl)amino)pyrrolo[2,1-f][1,2,4]triazine

  • Compound Description: This compound acts as a potent inhibitor of the tyrosine kinase activity of epidermal growth factor receptor (EGFR). It demonstrates inhibitory effects on the proliferation of the DiFi human colon tumor cell line. []
  • Relevance: This compound belongs to the pyrrolo[2,1-f][1,2,4]triazine class, sharing the core structure with 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine. It highlights the potential of pyrrolo[2,1-f][1,2,4]triazine derivatives as kinase inhibitors. []

4-((3-Hydroxy-4-methylphenyl)amino)pyrrolo[2,1-f][1,2,4]triazine

  • Compound Description: This compound exhibits potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2). It also affects the VEGF-dependent proliferation of human umbilical vein endothelial cells. []
  • Relevance: Similar to the previous compound, this molecule shares the core pyrrolo[2,1-f][1,2,4]triazine structure with 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine, further emphasizing the importance of this scaffold in developing kinase inhibitors. []

(R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol (BMS-540215)

  • Compound Description: BMS-540215 is a potent VEGFR-2 inhibitor with demonstrated in vivo activity in preclinical models of human tumor xenografts. This compound exhibits promising antitumor activity and has been further developed into a prodrug form (BMS-582664) for clinical evaluation. [, ]
  • Relevance: BMS-540215 belongs to the substituted 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f][1,2,4]triazine series, which shares the core pyrrolo[2,1-f][1,2,4]triazine scaffold with 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine. The presence of a methyl group at the 5-position and a substituted alkoxy group at the 6-position of the pyrrolo[2,1-f][1,2,4]triazine core contributes to its potent inhibitory activity. []

((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (BMS-751324)

  • Compound Description: BMS-751324 serves as a clinical prodrug of the p38α MAP kinase inhibitor BMS-582949. Designed to overcome pH-dependent solubility and exposure issues associated with the parent drug, BMS-751324 demonstrates improved water solubility and effective bioconversion to BMS-582949 in vivo. []
  • Relevance: Both BMS-751324 and 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine belong to the pyrrolo[2,1-f][1,2,4]triazine class of compounds. The prodrug highlights the application of structural modifications to optimize the pharmacological properties of pyrrolo[2,1-f][1,2,4]triazine derivatives. []

4-(Phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives

  • Compound Description: This series of compounds emerged as potent p38α MAP kinase inhibitors. They display varying degrees of enzyme inhibition, cellular TNFα biosynthesis inhibition, and oral bioavailability. Notably, compounds 11b and 11j within this series advanced to further preclinical and toxicological studies due to their promising efficacy in rodent models of chronic inflammation. []
  • Relevance: These compounds highlight the versatility of the pyrrolo[2,1-f][1,2,4]triazine scaffold, which forms the core structure of 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine, in developing inhibitors for various targets. []

Pyrrolo[2,1-f][1,2,4]triazine C-nucleosides

  • Compound Description: This group encompasses a variety of pyrrolo[2,1-f][1,2,4]triazine derivatives modified at the 7-position with chlorine, bromine, iodine, or cyano groups. These compounds also incorporate a ribose, 2′-deoxyribose, or 2′,3′-dideoxyribose sugar moiety. Interestingly, some pyrrolo[2,1-f][1,2,4]triazine C-ribonucleosides exhibited potent cytotoxic activity against a panel of cancer cell lines. []
  • Relevance: These C-nucleosides highlight the diverse applications of the pyrrolo[2,1-f][1,2,4]triazine scaffold, which is structurally related to 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine. Their potent cytotoxic activity suggests the potential of this scaffold in developing novel anticancer agents. []

2-((3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01)

  • Compound Description: PB17-026-01 is a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2. This compound binds to the allosteric binding pocket of SHP2 and exhibits higher potency compared to its analog, PB17-036-01. The enhanced activity is attributed to the specific polar contacts formed by the terminal group of PB17-026-01 within the binding pocket. []
  • Relevance: PB17-026-01 shares the core pyrrolo[2,1-f][1,2,4]triazine structure with 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine, demonstrating the adaptability of this scaffold for targeting diverse protein families. []

[4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626)

  • Compound Description: BMS-599626 is a potent and selective dual inhibitor of human epidermal growth factor receptor 1 (HER1) and HER2 kinases. Due to its favorable pharmacokinetic profile and robust in vivo antitumor activity in HER1 and HER2 driven models, BMS-599626 has been selected as a clinical candidate for the treatment of solid tumors. []
  • Relevance: BMS-599626, classified as a 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1,2,4]triazine-6-carbamate, shares the core pyrrolo[2,1-f][1,2,4]triazine structure with 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine. Its development highlights the potential of modifying the pyrrolo[2,1-f][1,2,4]triazine scaffold to target specific kinases. []

(S)-((R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-yl)2-aminopropanoate (Brivanib alaninate/BMS-582664)

  • Compound Description: BMS-582664 is an l-alanine prodrug of BMS-540215, a potent VEGFR-2/FGFR-1 kinase inhibitor. Designed to enhance aqueous solubility and oral bioavailability, BMS-582664 effectively releases BMS-540215 in vitro and in vivo. It is currently undergoing phase II clinical trials for cancer treatment. []
  • Relevance: This prodrug highlights the development of 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-related compounds into clinically relevant pharmaceuticals. It demonstrates the strategy of utilizing prodrug approaches to optimize pharmacokinetic properties. []

4-[[5-[(Cyclopropylamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide

  • Compound Description: This compound stands out as a potent p38 kinase inhibitor. Researchers have explored various crystalline salt forms of this compound, including N-1 methanesulfonic acid salt, N-1 hydrochloride salt, and N-4 hydrochloride salt, to enhance its pharmaceutical properties. These salt forms are being investigated for their potential in treating p38 kinase-associated diseases like rheumatoid arthritis. [, ]
  • Relevance: This compound highlights the development of 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-related compounds into clinically relevant pharmaceuticals by modifying the pyrrolo[2,1-f][1,2,4]triazine scaffold to target specific kinases. [, ]

4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines

  • Compound Description: This group of compounds exhibits potent and selective inhibitory activity against VEGFR-2 and FGFR-1 tyrosine kinases. Notably, compound 50 from this series demonstrates good oral bioavailability and significant antitumor efficacy in vivo, highlighting its potential as an anticancer agent. []
  • Relevance: This series showcases the exploration of diverse substituents on the pyrrolo[2,1-f][1,2,4]triazine core, which 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine also possesses. The promising activities observed in this series underscore the value of continued research in this chemical space. []

Properties

CAS Number

1150617-75-6

Product Name

4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine

IUPAC Name

4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c1-5-9-7(8)6-3-2-4-11(6)10-5/h2-4H,1H3

InChI Key

NLWWTVQAGJTKNR-UHFFFAOYSA-N

SMILES

CC1=NN2C=CC=C2C(=N1)Cl

Canonical SMILES

CC1=NN2C=CC=C2C(=N1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.